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Compound of Interest

Compound Name: 2-Fluorobiphenyl!

Cat. No.: B019388

For Immediate Release

This technical guide provides a comprehensive overview of the environmental fate and
transport of 2-Fluorobiphenyl (2-FBP), a fluorinated aromatic compound. Designed for
researchers, scientists, and drug development professionals, this document synthesizes key
data on its physicochemical properties, degradation pathways, mobility, and bioaccumulation
potential. It further details standardized experimental protocols for assessing its environmental
behavior.

Physicochemical Properties of 2-Fluorobiphenyl

The environmental behavior of 2-Fluorobiphenyl is fundamentally governed by its intrinsic
physical and chemical properties. These parameters determine its distribution across air, water,
and soil compartments, as well as its potential to be taken up by living organisms. A summary
of these key properties is presented below.
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Property Value Unit Reference/Method
Molecular Formula Ci2HoF - PubChem

Molecular Weight 172.20 g/mol PubChem

Melting Point 71-74 °C [1112][3]

Boiling Point 248 °C [1][2][3]

Density 1.245 g/cm3 [1][2]

Water Solubility Insoluble - [1112][3]

Log Octanol-Water

Partition Coefficient 3.692 unitless

(Log Kow)

Organic Carbon-Water )

- o EPI Suite™

Partition Coefficient 1341 L/kg o
Estimation

(KOC)
EPI Suite™

Henry's Law Constant  1.96E-04 atm-m3/mol o
Estimation
EPI Suite™

Vapor Pressure 0.015 mmHg at 25°C o
Estimation

Environmental Fate and Transport

The journey of 2-Fluorobiphenyl through the environment is a complex interplay of
degradation, sorption, and transport processes. Understanding these pathways is crucial for
predicting its persistence and potential impact.

Degradation

Biotic Degradation:

Microbial breakdown is a significant degradation pathway for 2-Fluorobiphenyl. The bacterium
Pseudomonas pseudoalcaligenes KF707 has been shown to utilize 2-FBP as a sole source of
carbon and energy[4]. The degradation proceeds via the classical biphenyl (bph) pathway,
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initiating with a dioxygenase attack on the non-fluorinated ring[5]. This leads to the formation of
key metabolites, including 2-fluorobenzoate and 2-fluoromuconic acid[4][6]. However, P.
pseudoalcaligenes KF707 cannot further metabolize the resulting fluorobenzoate, indicating
that complete mineralization depends on the capabilities of other microorganisms in the
environment to break down these halogenated intermediates[4][6].

Estimated biodegradation half-lives from EPI Suite™ suggest that 2-FBP is not readily
biodegradable. In water, the predicted half-life is on the order of weeks to months, while in soll
and sediment, it can extend to several months.

Abiotic Degradation:

Abiotic degradation processes, such as photolysis, also contribute to the breakdown of 2-FBP.
In the atmosphere, the primary removal mechanism is expected to be its reaction with
photochemically-produced hydroxyl (OH) radicals. The estimated atmospheric half-life, based
on the reaction rate with OH radicals, is approximately 3.6 days (EPI Suite™). In aquatic
systems, while direct photolysis can occur, indirect photolysis mediated by reactive species like
hydroxyl radicals and singlet oxygen is also likely to play a role, similar to other chlorinated
biphenyls.

Mobility and Transport

The mobility of 2-Fluorobiphenyl in the environment is dictated by its partitioning behavior
between soil/sediment, water, and air.

o Sorption: With a high estimated organic carbon-water partition coefficient (Koc) of 1341 L/Kkg,
2-FBP is expected to have low mobility in soil and will tend to adsorb to organic matter in soll
and sediment. This reduces its potential for leaching into groundwater.

 Volatility: The estimated Henry's Law constant of 1.96E-04 atm-m3/mol suggests that
volatilization from water surfaces can be a relevant transport process.

o Atmospheric Deposition: Once in the atmosphere, 2-FBP can be transported over distances
and be deposited back to terrestrial and aquatic environments through wet and dry
deposition.

Bioaccumulation
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The octanol-water partition coefficient (Log Kow) is a key indicator of a substance's potential to
bioaccumulate in organisms. The Log Kow of 3.692 for 2-FBP suggests a moderate potential
for bioaccumulation in aquatic organisms. The estimated bioconcentration factor (BCF) from
EPI Suite™ is 235, further supporting this potential.

Mandatory Visualizations

Caption: Environmental fate and transport pathways of 2-Fluorobiphenyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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